molecular formula C23H23N5O2S B2937171 N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207028-63-4

N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2937171
CAS No.: 1207028-63-4
M. Wt: 433.53
InChI Key: CPFJWYPWRUMAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a structurally complex acetamide derivative featuring a pyrazolo[3,4-d]pyridazine core linked to a thioether group and an N-(4-ethoxyphenyl) substituent. The ethoxyphenyl and p-tolyl groups may enhance lipophilicity and metabolic stability, while the thioether bridge could influence electronic properties and target binding.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-4-30-19-11-7-17(8-12-19)25-21(29)14-31-23-22-20(16(3)26-27-23)13-24-28(22)18-9-5-15(2)6-10-18/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJWYPWRUMAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine moiety. The presence of various functional groups, such as thioacetamide and ethoxyphenyl, contributes to its biological activity. The crystal structure analysis reveals significant information about its conformation and intermolecular interactions.

Crystal Structure Insights

  • Dihedral Angles : The phenyl ring exhibits a dihedral angle of approximately 32.92° with respect to the pyrazole ring, indicating a twisted conformation that may influence its biological interactions .
  • Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N-H···O) stabilize the structure, which is critical for its biological function .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available reagents.
  • Reflux Conditions : A mixture of key reactants is refluxed in the presence of a catalyst (e.g., glacial acetic acid).
  • Purification : The product is purified through crystallization techniques to obtain high-quality crystals suitable for characterization.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant anticancer properties. Notably:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
  • Mechanisms of Action : The compound may exert its effects through multiple pathways, including the inhibition of specific kinases involved in tumor growth and survival.

Other Biological Effects

In addition to anticancer activity, pyrazole derivatives are known for:

  • Antimicrobial Properties : Some studies suggest that related compounds demonstrate antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation in experimental models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Ethoxy groupEnhances solubility
Thioacetamide linkageIncreases interaction with target proteins
Pyrazole ring substitutionsModulates receptor binding affinity

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Combination Therapy : Studies have shown enhanced efficacy when combining pyrazole derivatives with established chemotherapeutics like doxorubicin, particularly in resistant cancer cell lines .
  • In Vivo Models : Animal studies demonstrate significant tumor reduction when treated with pyrazole-based compounds, supporting their potential for further development as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrazolo[3,4-d]pyridazine-thioether-acetamide framework. Comparisons with similar compounds highlight key differences in heterocyclic cores, substituents, and physicochemical properties:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyridazine N-(4-ethoxyphenyl), 4-methyl, p-tolyl Not reported Not reported Thioether, acetamide
4c Pyrazolo[3,4-b]pyridine N-(4-methoxyphenyl), 4-methyl, phenyl 498 209–211 Ketone, acetamide
CPA Oxadiazole-thienopyridine N-(p-tolyl), 2-chlorophenyl Not reported Not reported Thioether, oxadiazole
3c Thiazolidinone-imino N-(4-ethoxyphenyl), phenyl Not reported Not reported Thiazolidinone, acetamide
Key Observations:

Heterocyclic Core: The target’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-b]pyridine (4c) and oxadiazole-thienopyridine (CPA), which may alter electronic properties (e.g., HOMO-LUMO gaps) and bioactivity.

The p-tolyl substituent (methyl-substituted aryl) in the target contrasts with the chlorophenyl group in CPA , which could influence dipole moments and intermolecular interactions (e.g., halogen bonding).

Spectroscopic and Physical Properties :

  • Compound 4c exhibits a melting point of 209–211°C, attributed to strong intermolecular hydrogen bonding (IR: 3329 cm⁻¹ for -NH, 1682 cm⁻¹ for C=O). The target compound’s melting point is unreported but may differ due to the ethoxy group’s steric and electronic effects.
  • The absence of tautomerism in the target (unlike 3c ) suggests greater stability under physiological conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.